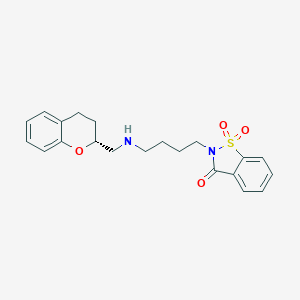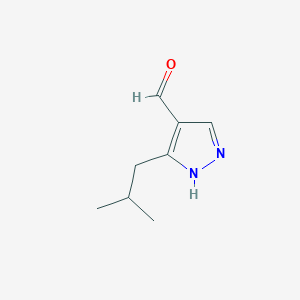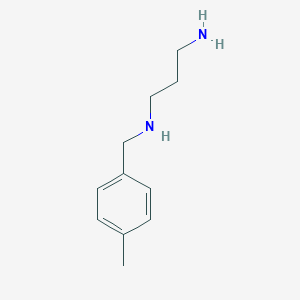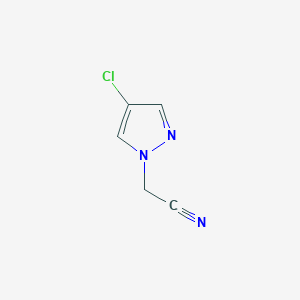
Repinotan
Vue d'ensemble
Description
Repinotan est un agoniste complet sélectif du récepteur 5-HT1A à forte puissance et efficacité. This compound a été étudié pour ses effets neuroprotecteurs dans divers modèles animaux et a été testé chez l'homme pour réduire les lésions cérébrales après un traumatisme crânien et un accident vasculaire cérébral ischémique .
Méthodes De Préparation
Repinotan est synthétisé par une série de réactions chimiques impliquant la condensation de la [carbonyl-14C-]-2-hydroxy-acétophénone avec l'oxalate de diméthyle, suivie d'une fermeture de cycle . Le produit final est obtenu par débenzylation hydrogéno-lytique et traitement avec de l'acide chlorhydrique . Les méthodes de production industrielle impliquent généralement des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle.
Analyse Des Réactions Chimiques
Repinotan subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Il peut être réduit pour former différents dérivés réduits.
Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.
Les réactifs et conditions courants utilisés dans ces réactions comprennent l'hydrogène gazeux pour la réduction, des agents oxydants comme le permanganate de potassium pour l'oxydation et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés.
Applications de la recherche scientifique
This compound a été largement étudié pour ses propriétés neuroprotectrices. Il a montré son efficacité dans la réduction de la mort cellulaire neuronale dans des modèles animaux d'accident vasculaire cérébral et de lésion cérébrale traumatique . This compound a également été étudié pour son potentiel à contrecarrer la dépression respiratoire causée par la morphine, avec une légère réduction des effets analgésiques .
Mécanisme d'action
This compound exerce ses effets en agissant comme un agoniste complet du récepteur 5-HT1A . Il inhibe la dépolarisation induite par le glutamate, qui est un facteur clé dans la mort cellulaire neuronale . L'effet de this compound dans les cellules neuronales est médié par divers mécanismes, notamment l'activation de la voie anti-apoptotique de la phosphatidylinositol 3-kinase (PI-3K), l'inhibition de la libération de glutamate (probablement par l'ouverture de canaux potassiques conduisant à une hyperpolarisation membranaire), l'expression de Bcl-2 stimulée par la kinase régulée par le signal extracellulaire (Erk), l'inhibition de l'activité de la caspase-3 et l'augmentation de la libération du facteur d'extension des neurites S-100 bêta .
Applications De Recherche Scientifique
Repinotan has been extensively studied for its neuroprotective properties. It has shown efficacy in reducing neuronal cell death in animal models of stroke and traumatic brain injury . This compound has also been investigated for its potential to counteract respiratory depression caused by morphine, with slight reduction in analgesic effects .
Mécanisme D'action
Repinotan exerts its effects by acting as a full agonist of the 5-HT1A receptor . It inhibits glutamate-induced depolarization, which is a key factor in neuronal cell death . The effect of this compound in neuronal cells is mediated by various mechanisms, including activation of the anti-apoptotic phosphatidylinositol 3-kinase (PI-3K) pathway, inhibition of glutamate release (probably via opening of potassium channels leading to membrane hyperpolarization), extracellular-regulated kinase (Erk)-stimulated Bcl-2 expression, inhibition of caspase-3 activity, and increased release of the neurite extension factor S-100 beta .
Comparaison Avec Des Composés Similaires
Repinotan est similaire à d'autres agonistes de la sérotonine tels que le picozotan et le zonampanel . Le picozotan est également un agoniste de la sérotonine, tandis que le zonampanel agit comme un antagoniste du récepteur AMPA . Le caractère unique de this compound réside dans sa forte puissance et son efficacité en tant qu'agoniste complet du récepteur 5-HT1A, ce qui lui confère de fortes propriétés neuroprotectrices .
Composés similaires
- Picozotan
- Zonampanel
- DP-b99
La capacité de this compound à contrecarrer la dépression respiratoire causée par la morphine, ainsi que ses propriétés neuroprotectrices, en font un composé unique et précieux en recherche scientifique .
Propriétés
IUPAC Name |
2-[4-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methylamino]butyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c24-21-18-8-2-4-10-20(18)28(25,26)23(21)14-6-5-13-22-15-17-12-11-16-7-1-3-9-19(16)27-17/h1-4,7-10,17,22H,5-6,11-15H2/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYBFMRFXNDIPO-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162857 | |
| Record name | Repinotan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Repinotan is a 5-HT1A receptor agonist which inhibits glutamate induced depolarization. The effect of repinotan in neuronal cells has been reported to be mediated by a variety of mechanisms/signaling pathways, including activation of the anti-apoptotic phosphatidylinositol 3-kinase (PI-3K) pathway, inhibition of glutamate release (probably via opening of K+ channels leading to membrane hyperpolarization), extracellular-regulated kinase (Erk)-stimulated Bcl-2 expression or inhibition of caspase-3 activity, and increased release of the neurite extension factor S-100 beta. | |
| Record name | Repinotan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06506 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
144980-29-0 | |
| Record name | Repinotan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144980-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Repinotan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144980290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Repinotan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06506 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Repinotan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REPINOTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05PB82Z52L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid](/img/structure/B170775.png)



